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Compound of Interest

Compound Name: Gostatin

Cat. No.: B1212191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of gostatin, a potent inhibitor of

aspartate aminotransferase. It details its mechanism of action, impact on metabolic pathways,

and relevant experimental protocols for its study.

Introduction
Gostatin (5-amino-2-carboxy-4-oxo-1,4,5,6-tetrahydropyridine-3-acetic acid) is a novel amino

acid antagonist originally isolated from the bacterium Streptomyces sumanensis.[1][2] Its

primary and most well-characterized biological activity is the potent and specific inhibition of

aspartate aminotransferase (AAT), an essential enzyme linking amino acid and carbohydrate

metabolism.[1][3] AAT, also known as glutamate-oxaloacetate transaminase (GOT), is a

pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of

L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. By disrupting this key

reaction, gostatin serves as a powerful tool for investigating cellular nitrogen balance, energy

metabolism, and specific amino acid biosynthetic and degradative pathways. This guide

summarizes the quantitative kinetic data, metabolic consequences, and detailed experimental

methodologies relevant to the study of gostatin.

Mechanism of Action
Gostatin functions as a time-dependent, mechanism-based inhibitor, also known as a "suicide

substrate," of aspartate aminotransferase.[1] Unlike a simple competitive inhibitor, gostatin is
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processed by the enzyme's catalytic machinery. This leads to the formation of a reactive

intermediate that then forms a covalent, irreversible bond with the enzyme, leading to its

inactivation.[1] Studies indicate that this process involves the irreversible modification of the

enzyme's essential pyridoxal phosphate (PLP) cofactor.[1] The binding stoichiometry has been

determined to be one mole of gostatin per mole of the AAT enzyme monomer, resulting in

complete inactivation.[1]

In addition to its primary target, gostatin has been shown to act as a nonselective antagonist

of acidic amino acid receptors in the central nervous system, where it can block responses

mediated by L-glutamate.[2]

Quantitative Data on Gostatin's Biological Activity
The efficacy of gostatin has been quantified through enzyme kinetic studies and receptor

binding assays. Table 1 summarizes the key kinetic parameters of gostatin's interaction with

its primary target, mitochondrial aspartate aminotransferase, and its secondary target, the

glutamate receptor.

Parameter Value
Enzyme/Recep
tor Target

Organism/Tiss
ue

Citation(s)

Inhibition

Constant (Kᵢ)
59 µM

Mitochondrial

Aspartate

Aminotransferas

e (mAspAT)

Pig Heart [1]

Catalytic Rate

(k_cat)
0.11 s⁻¹

mAspAT

Inactivation
Pig Heart [1]

Enzyme Half-Life
1.8 min (at 3.1

µM gostatin)

mAspAT

Inactivation
Pig Heart [1]

Binding

Stoichiometry

1:1

(inhibitor:enzyme

monomer)

mAspAT Pig Heart [1]

Binding Kᵢ 22.0 µM

NMDA-sensitive

[³H]L-glutamate

binding site

Rat Brain [2]
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Metabolic Consequences of Aspartate
Aminotransferase Inhibition
The inhibition of AAT by gostatin has profound and predictable effects on the concentrations of

key metabolites at the intersection of the citric acid cycle and amino acid metabolism. While

direct studies quantifying the full amino acid profile in response to gostatin are not widely

available, the effects can be inferred from AAT's metabolic role and from studies using other

transaminase inhibitors, such as aminooxyacetate (AOA). The primary consequence is the

disruption of the flow of nitrogen between the aspartate/oxaloacetate and glutamate/α-

ketoglutarate pools.

This leads to an anticipated depletion of amino acids that are direct or indirect products of AAT-

catalyzed transamination. Table 2 outlines the expected changes in key amino acid levels

based on studies of the AAT inhibitor AOA, which serves as a functional proxy for gostatin.
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Metabolite
Expected
Change

Biological
System
(Inhibitor
Used)

Rationale for
Change

Citation(s)

Aspartic Acid Decrease
Breast Cancer

Cells (AOA)

Direct substrate

of AAT; its

consumption is

blocked, and its

synthesis from

oxaloacetate is

inhibited.

[4]

Glutamic Acid Decrease Fish Liver (AOA)

Synthesis from

α-ketoglutarate

via AAT is

blocked. This

can impact

pathways reliant

on glutamate as

a nitrogen donor.

[2]

Alanine Decrease
Breast Cancer

Cells (AOA)

Alanine is

synthesized via

transamination

by Alanine

Aminotransferas

e (ALT), which

also relies on the

glutamate pool.

AAT inhibition

depletes

glutamate,

indirectly starving

ALT of a key

substrate.

[4]
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The central role of Aspartate Aminotransferase (AAT) and the inhibitory action of gostatin are

best visualized through pathway diagrams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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